molecular formula C8H6F4O B141341 2-Fluoro-6-(trifluoromethyl)benzyl alcohol CAS No. 152211-15-9

2-Fluoro-6-(trifluoromethyl)benzyl alcohol

Cat. No.: B141341
CAS No.: 152211-15-9
M. Wt: 194.13 g/mol
InChI Key: TZUCYZIRXZYZOP-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F4O and a molecular weight of 194.1263 g/mol . This compound features a benzyl alcohol moiety substituted with both a fluoro and a trifluoromethyl group, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)benzyl alcohol is used in several scientific research applications:

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Friedel-Crafts acylation followed by reduction and fluorination steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
  • 2-Fluoro-4-(trifluoromethyl)benzyl alcohol
  • 2-Fluoro-5-(trifluoromethyl)benzyl alcohol

Uniqueness

2-Fluoro-6-(trifluoromethyl)benzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

IUPAC Name

[2-fluoro-6-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUCYZIRXZYZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333886
Record name 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152211-15-9
Record name 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
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